Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate are currently unknown
Mode of Action
It is known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This suggests that the compound may interact with its targets in a way that alters their function, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how such factors affect this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by Cs2CO3 in DMSO to yield the desired imidazo[1,2-a]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate has diverse applications in scientific research, including:
Comparison with Similar Compounds
Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have similar structures but differ in their biological activities and applications.
Pyrrolopyrazines: These compounds have a different core structure but share some synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Biological Activity
Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol. Its structure features a fused imidazole and pyrazine ring system, which contributes to its unique chemical behavior and biological activity.
The specific mechanism of action for this compound remains largely unexplored. However, it is known to interact with various biological pathways, potentially influencing cellular processes such as apoptosis, inflammation, and microbial resistance. The compound acts as a versatile scaffold in drug development, allowing for modifications that can enhance its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating moderate activity:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µM |
Streptococcus agalactiae | 75 µM |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 18.5 |
A549 (Lung Cancer) | 22.3 |
HeLa (Cervical Cancer) | 20.0 |
The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .
Study on Antimicrobial Efficacy
In one study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that while the compound was effective against certain strains like S. agalactiae, it had limited efficacy against others such as Pseudomonas aeruginosa . This variability highlights the need for further investigation into the compound's spectrum of activity.
Study on Anticancer Properties
Another significant study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . This mechanism suggests potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18-9-12(16-8-14(18)17-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIJPDSAQXUZEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733733 |
Source
|
Record name | Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-81-8 |
Source
|
Record name | Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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